

Technical Guide: Chemical Structure & Characterization of 1,2,3-Trichlorobenzene-d3

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Compound of Interest

Compound Name: 1,2,3-trichlorobenzene-d3

CAS No.: 3907-98-0

Cat. No.: B8821367

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CAS Number: 3907-98-0 Formula: C₆Cl₃D₃ Molecular Weight: ~184.47 g/mol IUPAC Name: 1,2,3-Trichloro(4,5,6-²H₃)benzene

Executive Summary

1,2,3-Trichlorobenzene-d3 is the fully deuterated isotopologue of 1,2,3-trichlorobenzene, where the hydrogen atoms at positions 4, 5, and 6 are substituted with deuterium (

). It serves as a critical Internal Standard (IS) in environmental toxicology and pharmaceutical analysis, particularly for the quantification of Volatile Organic Compounds (VOCs) via Gas Chromatography-Mass Spectrometry (GC-MS). Its physicochemical similarity to the non-deuterated analyte, combined with a distinct mass shift (+3 Da), allows for precise correction of matrix effects and recovery losses.

Part 1: Molecular Architecture & Symmetry

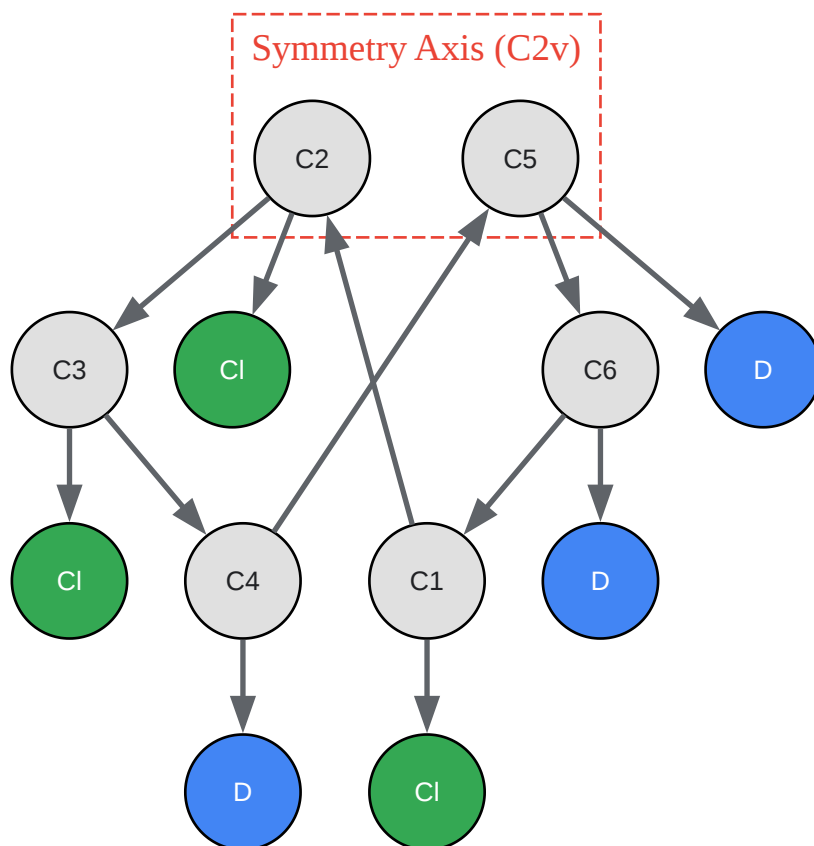
Geometric Structure

The molecule consists of a benzene ring substituted with three chlorine atoms at contiguous positions (1, 2, and 3) and three deuterium atoms at the remaining positions (4, 5, and 6).[1]

- Point Group:
 - The molecule possesses a rotational axis passing through the C2 and C5 atoms.
 - It contains two vertical mirror planes (): one coplanar with the ring and one perpendicular to the ring passing through C2/C5.
- Bond Lengths (Isotope Effect):
 - The C-D bond is slightly shorter ($\sim 0.005 \text{ \AA}$) than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in a smaller molar volume and slightly increased lipophilicity compared to the protium isotopologue.

Structural Diagram

The following diagram illustrates the atomic connectivity and symmetry axis.



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Figure 1: Connectivity of **1,2,3-trichlorobenzene-d3** showing Cl substitution at 1,2,3 and Deuterium at 4,5,6.

Part 2: Synthesis & Production

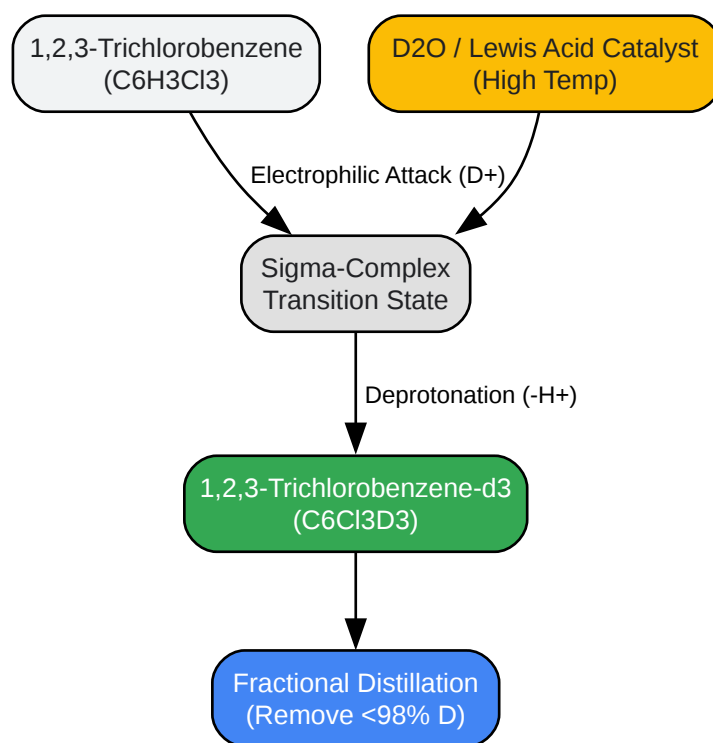
The synthesis of high-purity (>98 atom% D) **1,2,3-trichlorobenzene-d3** is typically achieved via Hydrogen-Deuterium Exchange (HDE) or de novo synthesis from deuterated precursors.

Acid-Catalyzed H/D Exchange

The most common laboratory scale method involves the electrophilic aromatic substitution of protons with deuterium using a deuterated solvent and a Lewis acid catalyst.

- Precursor: 1,2,3-Trichlorobenzene (Native).
- Reagents: Deuterium Oxide () or deuterated acid () or).
- Mechanism:
 - The electron-withdrawing nature of the three chlorine atoms deactivates the ring, making exchange difficult.
 - High temperatures (150–200°C) and strong acid catalysts are required to facilitate the -complex formation and subsequent deprotonation.
- Purification: Fractional distillation is used to remove semi-deuterated byproducts.

Synthesis Workflow



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Figure 2: Acid-catalyzed Hydrogen-Deuterium exchange pathway.

Part 3: Analytical Characterization

Validating the identity of **1,2,3-trichlorobenzene-d₃** requires specific spectroscopic markers that differentiate it from the native compound.

Nuclear Magnetic Resonance (NMR)

The substitution of H with D drastically alters the NMR profile due to the nuclear spin properties of Deuterium (

) versus Protium (

).

C NMR Spectrum Prediction

The

¹³C spectrum will display carbon-deuterium coupling (

).

- Spin Multiplicity:

. For one D attached (

), the signal splits into a triplet (1:1:1).

- Isotope Shift: Deuterated carbons shift slightly upfield (lower ppm) by ~0.2–0.3 ppm relative to the native signal.

Carbon Position	Environment	Signal Type	Coupling ()	Approx. Shift ()
C2	Ar-Cl (Unique)	Singlet	None	~131.3 ppm
C1, C3	Ar-Cl (Equiv)	Singlet	None	~134.1 ppm
C4, C6	Ar-D (Equiv)	Triplet	~25 Hz	~128.4 ppm
C5	Ar-D (Unique)	Triplet	~25 Hz	~127.2 ppm

Note: The native C-H carbons would appear as singlets in a proton-decoupled

¹³C NMR. The appearance of triplets at ~127-129 ppm is the definitive confirmation of deuteration.

Mass Spectrometry (GC-MS)

The mass spectrum provides the primary method for quantification.

- Parent Ion (

): The molecular ion cluster shifts from m/z 180 (native) to m/z 183/184 (deuterated).

- Isotopic Pattern: The presence of three chlorines creates a characteristic "cluster" pattern due to

(75%) and

(25%).^[2]

Key Ion Fragments (EI, 70 eV):

- Cluster: m/z 183, 185, 187 (Pattern determined by).
- : Loss of one chlorine atom. m/z ~148 (vs 145 in native).
- : Loss of two chlorines. m/z ~113.

Part 4: Physicochemical Properties Comparison

Property	Native (1,2,3-TCB)	Deuterated (d3-TCB)	Significance
Molecular Weight	181.45 g/mol	184.47 g/mol	Mass resolution in MS
Melting Point	53.5 °C	~53-54 °C	Minimal isotope effect
Boiling Point	218.5 °C	~218 °C	Co-elution in GC
Solubility	Insoluble in water	Insoluble in water	Lipophilic extraction
CAS Number	87-61-6	3907-98-0	Regulatory ID

Part 5: References

- National Institute of Standards and Technology (NIST). (2023). 1,2,3-Trichlorobenzene Mass Spectrum. NIST Chemistry WebBook. [\[Link\]](#)
- World Health Organization (WHO). (2003). Trichlorobenzenes in Drinking-water: Background document for development of WHO Guidelines. [\[Link\]](#)
- Oestreich, M., et al. (2022).^[3] Perdeuteration of Deactivated Aryl Halides by H/D Exchange under Superelectrophile Catalysis. UniSysCat. [\[Link\]](#)

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Sources

- 1. 1,2,4-Trichlorobenzene(120-82-1) ¹³C NMR spectrum [chemicalbook.com]
- 2. C₆H₅Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
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